Cas no 387867-13-2 (Tandutinib)
Tandutinib (mln518) is a potent and selective inhibitor of FLT3 with an IC50 of 0.22 μ M. And also inhibited c-kit and PDGFR with IC50 of 0.17 μ M and 0.20 μ M. Conclusion: tandutinib can be used in acute myeloid leukemia and has the ability to cross the blood-brain barrier
Tandutinib structure
Tandutinib Properties
Names and Identifiers
-
- Tandutinib
- CT53518
- MLN518
- 1-Piperazinecarboxamide, 4-(6-methoxy-7-(3-(1-piperidinyl)propoxy)-4-quinazolinyl)-N-(4-(1-methylethoxy)phenyl)-
- 4-(6-Methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl)piperazine-1-carboxylic acid (4-isopropoxyphenyl)amide
- Unii-E1io3icj9a
- Tandutinib(CT 53518)
- Tandutinib (MLN518)
- 4-[6-Methoxy-7-[3-(1-piperidinyl)propoxy]-4-quinazolinyl]-N-[4-(1-Methylethoxy)phenyl]-
- N-(4-isopropoxyphenyl)-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)piperazine-1-carboxamide
- CT-53518
- MLN-518
- Tandutinib for research
- 4-[6-Methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide
- (4-(6-Methoxy-7-(3-piperidylpropoxy)quinazolin-4-yl)piperazinyl)-N-(4-(methylethoxy)phenyl)
- (4-(6-Methoxy-7-(3-piperidylpropoxy)quinazolin-4-yl)piperazinyl)-N-(4-(methylethoxy)phenyl)carboxamide
- MLN 518
- CT 53518
- E1IO3ICJ9A
- NSC726292
- DSSTox_RID_83142
- DSSTox_CID_28873
- DSSTox_GSID_48947
- 4-{6-methoxy-7-[3-(piperidin-1-yl)propoxy]quin
- Tandutinib (USAN/INN)
- 4-[6-Methoxy-7-[3-(1-piperidinyl)propoxy]-4-quinazolinyl]-N-[4-(1-methylethoxy)phenyl]-1-piperazinecarboxamide
- NSC800942
- NSC-759851
- DTXSID8048947
- NSC 759851
- 4-[6-Methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl]-N-[4-(1-methylethoxy)phenyl]piperazine-1-carboxamide
- Pharmakon1600-01502277
- AMY32698
- AC-1659
- Tandutinib [USAN]
- NS00069682
- Tox21_113366
- 1227636-17-0
- TANDUTINIB (CT53518)
- TANDUTINIB [WHO-DD]
- DTXCID5028873
- MLN-0518
- HMS3654O09
- NSC759851
- HMS3244A22
- Tox21_113366_1
- N-(4-isopropoxyphenyl)-4-[6-methoxy-7-[3-(1-piperidyl)propoxy]quinazolin-4-yl]piperazine-1-carboxamide
- HMS3244B21
- BCP01370
- NSC-760841
- cid_3038522
- EX-A1637
- SMR004702776
- HMS3745A09
- N-(4-isopropoxyphenyl)-4-[6-methoxy-7-(3-piperidinopropoxy)quinazolin-4-yl]piperazine-1-carboxamide
- NCGC00241097-07
- NSC-726292
- Tandutinib [USAN:INN]
- BDBM13535
- HMS3244A21
- Tandutinib(MLN518)
- BCPP000051
- D06005
- MLS006010972
- NCGC00241097-03
- CHEMBL124660
- 4-[7-(3-Piperidin-1-yl-propoxy)-quinazolin-4-yl]-piperazine-1-carboxylic acid (4-isopropoxy-phenyl)-amide
- FT-0653217
- SCHEMBL927974
- 387867-13-2
- SW218125-2
- NSC-800942
- A824282
- MLN518, Tandutinib
- SB19380
- ES-0051
- s1043
- NCGC00241097-02
- CS-0128
- AKOS015902621
- 4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-[4-(1-methylethoxy)phenyl]piperazine-1-carboxamide
- 4-{6-methoxy-7-[3-(piperidin-1-yl)propoxy]quinazolin-4-yl}-N-[4-(propan-2-yloxy)phenyl]piperazine-1-carboxamide
- Tandutinib pound MLN518, CT53518 pound(c)
- Kinome_3320
- 4-[6-methoxy-7-[3-(1-piperidinyl)propoxy]-4-quinazolinyl]-N-(4-propan-2-yloxyphenyl)-1-piperazinecarboxamide
- Q-201778
- NSC760841
- CCG-213017
- 4-(6-Methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-yl)-N-(4-(1-methylethoxy)phenyl)piperazine-1-carboxamide
- CAS-387867-13-2
- MFCD09954147
- tandutinibum
- BRD-K89162000-001-01-5
- AB01562955_01
- DB05465
- Q27095683
- CHEBI:90237
- TANDUTINIB [INN]
- HY-10202
- NCGC00241097-01
- HMS3264G08
- BRD-K89162000-001-07-2
- 4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide
- SDCCGSBI-0653518.P002
- BRD-K89162000-001-06-4
- UNII-E1IO3ICJ9A
- +Expand
-
- MFCD09954147
- UXXQOJXBIDBUAC-UHFFFAOYSA-N
- 1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38)
- O(C1=C(C([H])=C2C(=C1[H])N=C([H])N=C2N1C([H])([H])C([H])([H])N(C(N([H])C2C([H])=C([H])C(=C([H])C=2[H])OC([H])(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])[H])OC([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
Computed Properties
- 562.32700
- 1
- 8
- 10
- 562.327
- 41
- 783
- 0
- 0
- 0
- 0
- 0
- 1
- 4.6
- 2
- 0
- 92.3
Experimental Properties
- 5.04830
- 92.29000
- 1.61
- 769.5°C at 760 mmHg
- 177-178°C
- 0.0±2.6 mmHg at 25°C
- 419.2 °C
- White solid
- 1.213
Tandutinib Security Information
- AF8575000
- 2
- 6.1
- S23; S37; S45; S61
- II
- II
- R25; R34; R50; R40; R36/37/38
- 6.1
- T N Xi F
- UN 1751 6.1/PG 2
- H315; H319; H335
- P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Warning
Tandutinib Customs Data
- 29154000
-
China Customs Code:
29154000
Tandutinib Price
Tandutinib Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:387867-13-2)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:387867-13-2)
A LA DING
anhua.mao@aladdin-e.com
Tandutinib Related Literature
-
Nasser S. Al-Shakliah,Mohamed W. Attwa,Haitham AlRabiah,Adnan A. Kadi Anal. Methods 2021 13 399
-
Rania M. Shaban,Nermin Samir,Yassin M. Nissan,Khaled A. M. Abouzid RSC Adv. 2023 13 17074
-
Riccardo Ronchetti,Giada Moroni,Andrea Carotti,Antimo Gioiello,Emidio Camaioni RSC Med. Chem. 2021 12 1046
-
Chu Tang,Yongju Liang,Shun Bai,Hongwu He,Yu Chen,Guangzhong Yang,Liwu Fu RSC Adv. 2014 4 29187
-
Yao Chen,Xiaoli Xu,Tingming Fu,Wei Li,Zongliang Liu,Haopeng Sun RSC Adv. 2015 5 90288
-
Baku Acharya,Debasmita Saha,Daniel Armstrong,Naga Rajiv Lakkaniga,Brendan Frett RSC Med. Chem. 2022 13 798
Recommended suppliers
Amadis Chemical Company Limited
(CAS:387867-13-2)Tandutinib
99%
1g
245.0